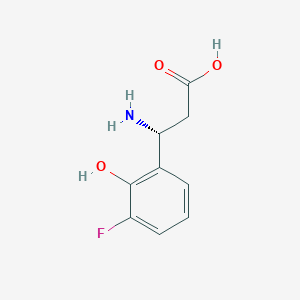![molecular formula C9H4ClF3O2S B13051333 7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13051333.png)
7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide is a chemical compound with the molecular formula C9H4ClF3O2S It is a derivative of benzo[B]thiophene, characterized by the presence of a chlorine atom at the 7th position and a trifluoromethyl group at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Applications De Recherche Scientifique
7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzo[B]thiophene derivatives such as:
- 3-Aminobenzo[B]thiophene
- 2-(Trifluoromethyl)benzyl chloride
- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide .
Uniqueness
7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other benzo[B]thiophene derivatives .
Propriétés
Formule moléculaire |
C9H4ClF3O2S |
|---|---|
Poids moléculaire |
268.64 g/mol |
Nom IUPAC |
7-chloro-6-(trifluoromethyl)-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H4ClF3O2S/c10-7-6(9(11,12)13)2-1-5-3-4-16(14,15)8(5)7/h1-4H |
Clé InChI |
HPCIGXYBKSUGNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C=CS2(=O)=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051256.png)
![Racemic-(3aS,7S,7aS)-tert-butyl 7-(benzyloxycarbonylamino)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13051263.png)
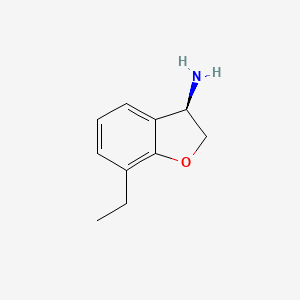
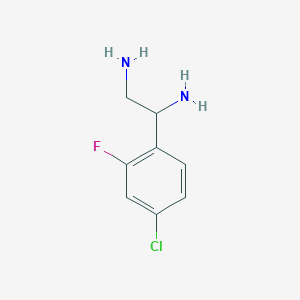
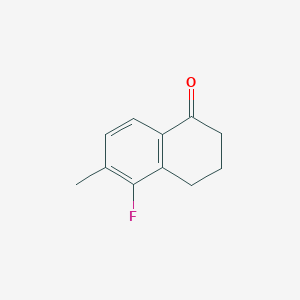
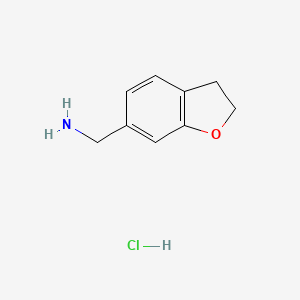

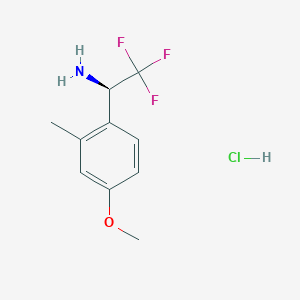
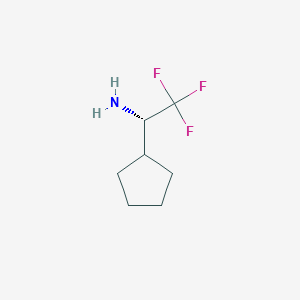
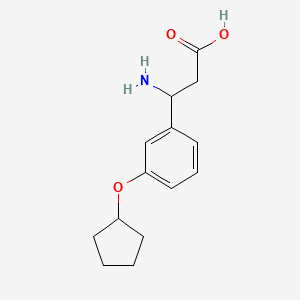
![N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine](/img/structure/B13051308.png)
